molecular formula C24H18FN3 B2452001 1-(3,4-dimethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-59-0

1-(3,4-dimethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2452001
CAS No.: 901263-59-0
M. Wt: 367.427
InChI Key: OAJRTQABJOMVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of heterocyclic compounds known as quinolines. These compounds are characterized by a fused ring structure containing nitrogen. The presence of fluorine and methyl groups in the structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

1-(3,4-dimethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and methyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

1-(3,4-dimethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article synthesizes available information on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrazoloquinoline class, characterized by a fused pyrazole and quinoline ring system. The presence of fluorine and methyl substituents is significant as they can enhance biological activity through improved binding affinity to biological targets.

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets within cells:

  • Inhibition of Nitric Oxide Synthase (iNOS) : Studies indicate that derivatives of pyrazolo[4,3-c]quinolines exhibit significant inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is linked to the downregulation of iNOS expression, which plays a crucial role in inflammatory responses .
  • Cyclooxygenase Inhibition : The compound may also inhibit cyclooxygenase-2 (COX-2), further contributing to its anti-inflammatory effects .

Anti-inflammatory Activity

Research has demonstrated that this compound and its derivatives show potent anti-inflammatory properties. A study highlighted that certain derivatives achieved IC50 values comparable to established anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

  • Substitution Patterns : The position and nature of substituents on the phenyl rings significantly affect biological activity. For example, para-substituted derivatives generally exhibit better inhibitory effects than ortho or meta substitutions .
  • Fluorine Substitution : The introduction of fluorine has been shown to enhance binding affinity and selectivity towards target enzymes or receptors .

Case Studies

Several studies have explored the biological activity of pyrazolo[4,3-c]quinolines:

  • Inhibition Studies : A study evaluated various derivatives for their ability to inhibit NO production in RAW 264.7 cells. Among them, certain compounds exhibited IC50 values as low as 0.39 μM while maintaining acceptable cytotoxicity levels .
  • Cytotoxicity Assessments : In another investigation focusing on cell viability assays (MTT assay), several derivatives were screened for cytotoxic effects against different cell lines, revealing a range of cytotoxic profiles that correlate with structural variations .

Data Summary

PropertyValue/Observation
IC50 against iNOS ~0.39 μM for some derivatives
Cytotoxicity Varies significantly among derivatives
Key Mechanisms Inhibition of iNOS and COX-2
Structure Features Importance of substitution patterns

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-8-fluoro-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3/c1-15-8-10-19(12-16(15)2)28-24-20-13-18(25)9-11-22(20)26-14-21(24)23(27-28)17-6-4-3-5-7-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJRTQABJOMVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.